(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Overview
Description
Prostaglandin F2.alpha.-d4 is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin F2.alpha. plays a crucial role in various physiological processes, including the regulation of the reproductive system, inflammation, and cardiovascular functions .
Mechanism of Action
Target of Action
Dinoprost-d4, also known as Prostaglandin F2alpha-d4 or PGF2alpha-d4, primarily targets the prostaglandin F (PGF) receptor , also known as the FP receptor . This receptor is found in various tissues, but it plays a significant role in the female reproductive system .
Mode of Action
Dinoprost-d4 interacts with the FP receptor, stimulating myometrial contractions . These contractions are similar to those that occur in the term uterus during labor .
Biochemical Pathways
Dinoprost-d4 is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum (CL) . It plays a key role in the onset and progression of labor . The action of PGF2α is dependent on the number of receptors on the corpus luteum membrane .
Pharmacokinetics
It’s worth noting that similar compounds like dinoprostone are absorbed systemically following vaginal administration . Peak plasma concentrations are achieved in 30–45 minutes .
Result of Action
The primary result of Dinoprost-d4’s action is the stimulation of uterine contractions, leading to the evacuation of the products of conception from the uterus . This makes it useful in medical procedures such as the induction of labor or therapeutic abortion .
Action Environment
The action of Dinoprost-d4 can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α . .
Biochemical Analysis
Biochemical Properties
Dinoprost-d4 plays a significant role in various biochemical reactions. . This interaction is crucial for its biological activity. Dinoprost-d4 interacts with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, it interacts with proteins and other biomolecules involved in the regulation of inflammation and reproductive processes .
Cellular Effects
Dinoprost-d4 influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and reproductive functions . By binding to the FP receptor, Dinoprost-d4 can modulate gene expression and cellular metabolism. It induces the contraction of smooth muscle cells, which is essential for its role in labor induction and luteolysis . Furthermore, it can influence the production of other signaling molecules, thereby affecting cellular communication and function .
Molecular Mechanism
The molecular mechanism of Dinoprost-d4 involves its binding to the FP receptor, which triggers a cascade of intracellular events . This binding leads to the activation of G-proteins and subsequent signaling pathways that result in various physiological responses. Dinoprost-d4 can also inhibit or activate specific enzymes, leading to changes in gene expression and protein synthesis . These molecular interactions are essential for its biological effects, including the regulation of inflammation and reproductive processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dinoprost-d4 can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, Dinoprost-d4 may degrade, leading to a decrease in its biological activity. Long-term studies have shown that Dinoprost-d4 can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s stability and efficacy in research applications .
Dosage Effects in Animal Models
The effects of Dinoprost-d4 vary with different dosages in animal models. At low doses, it can effectively induce labor and luteolysis without significant adverse effects . At higher doses, Dinoprost-d4 can cause toxic effects, including gastrointestinal disturbances and respiratory issues . These dosage-dependent effects are crucial for determining the safe and effective use of Dinoprost-d4 in research and therapeutic applications .
Metabolic Pathways
Dinoprost-d4 is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . It interacts with enzymes such as cyclooxygenase (COX) and prostaglandin synthase, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, Dinoprost-d4 is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that Dinoprost-d4 reaches its target sites, such as the FP receptor on smooth muscle cells . The localization and accumulation of Dinoprost-d4 can influence its biological activity and effectiveness in research applications .
Subcellular Localization
Dinoprost-d4 is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha.-d4 typically involves the stereocontrolled organocatalytic synthesis of the prostaglandin core. This process includes several steps:
Oxidative Cyclization: The initial step involves the oxidative cyclization of polyunsaturated fatty acids to form the prostaglandin core.
Functional Group Manipulation: Subsequent steps involve the introduction and manipulation of various functional groups to achieve the desired stereochemistry and functionalization.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms to produce the deuterated analog, Prostaglandin F2.alpha.-d4.
Industrial Production Methods: Industrial production of Prostaglandin F2.alpha.-d4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding catalysts, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2.alpha.-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Prostaglandin F2.alpha.-d4 to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Prostaglandin F2.alpha.-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of prostaglandins.
Biology: Employed in biological studies to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: Utilized in medical research to explore its potential therapeutic effects, particularly in reproductive health and cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development of prostaglandin-based drugs and therapies
Comparison with Similar Compounds
Prostaglandin E2: Another prostaglandin with similar physiological roles but different receptor specificity and effects.
Prostaglandin D2: Involved in inflammation and allergic responses.
Prostaglandin I2 (Prostacyclin): Plays a role in vasodilation and inhibition of platelet aggregation.
Thromboxane A2: Involved in platelet aggregation and vasoconstriction.
Uniqueness: Prostaglandin F2.alpha.-d4 is unique due to its specific receptor interactions and the incorporation of deuterium atoms, which can enhance its stability and alter its metabolic profile. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-MKIWGZNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34210-11-2 | |
Record name | Prostaglandin F2α-3,3,4,4-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34210-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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